![molecular formula C16H17NO2S B5836720 N-(3-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836720.png)
N-(3-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including catalytic hydrogenation and green synthesis methods for related amino phenylacetamide compounds, which could be analogous to the synthesis of "N-(3-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide" (Zhang Qun-feng, 2008). These processes emphasize the importance of selectivity and yield in the synthesis of complex organic compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallography and spectroscopic methods, revealing detailed information about bond lengths, angles, and conformational arrangements. These analyses provide insights into the stability and reactivity of the molecules (A. Camerman et al., 2005).
Chemical Reactions and Properties
Chemical properties, including reactivity and interaction with various reagents, have been explored for similar compounds. These studies offer a foundation for understanding the chemical behavior of "N-(3-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide," including its potential for participating in various organic reactions and its stability under different conditions.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, of related compounds have been characterized, providing a basis for predicting the physical behavior of "N-(3-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide" in different environments and its suitability for various applications (Z. Zhong-cheng & Shu Wan-yin, 2002).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-6-8-15(9-7-12)20-11-16(18)17-13-4-3-5-14(10-13)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROOYBFLSHLWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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